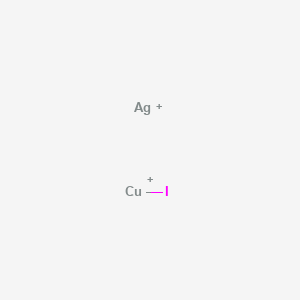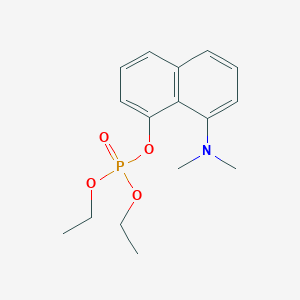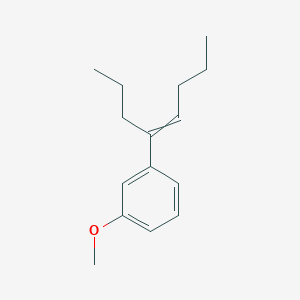![molecular formula C10H16O B14250419 4,7-Dimethylbicyclo[3.2.1]octan-6-one CAS No. 489412-77-3](/img/structure/B14250419.png)
4,7-Dimethylbicyclo[3.2.1]octan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethylbicyclo[321]octan-6-one is an organic compound with the molecular formula C10H16O It is a bicyclic ketone, characterized by its unique structure which includes two methyl groups attached to a bicyclo[321]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylbicyclo[3.2.1]octan-6-one can be achieved through several methods. One common approach involves the reaction of (4R,5R)-1-acetoxy-4-(1,2-epoxy-1-methyl-ethyl)-5-methylcyclohex-1-ene with boron trifluoride etherate (BF3·Et2O). This reaction produces (1R,4R,5R,7S)-7-acetoxy-4,6-dimethylbicyclo[3.2.1]octan-2-ones, which can then be transformed into the desired ketone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dimethylbicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
4,7-Dimethylbicyclo[3.2.1]octan-6-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4,7-Dimethylbicyclo[3.2.1]octan-6-one exerts its effects involves interactions with molecular targets and pathways. The ketone group is reactive and can form covalent bonds with nucleophiles, leading to various biochemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in medicinal chemistry or material science.
Comparación Con Compuestos Similares
- 2,6-Dimethylbicyclo[3.2.1]octane
- Bicyclo[3.2.1]octan-3-one
- Bicyclo[3.3.1]nonane derivatives
Uniqueness: 4,7-Dimethylbicyclo[3.2.1]octan-6-one is unique due to the specific positioning of its methyl groups and the ketone functionality. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
489412-77-3 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4,7-dimethylbicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C10H16O/c1-6-3-4-8-5-9(6)10(11)7(8)2/h6-9H,3-5H2,1-2H3 |
Clave InChI |
ZDFFSYHGDNXURJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2CC1C(=O)C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


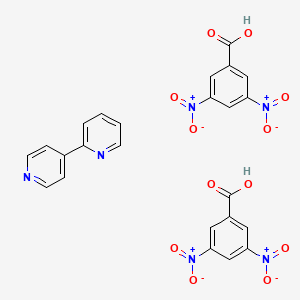
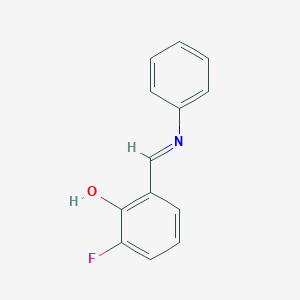
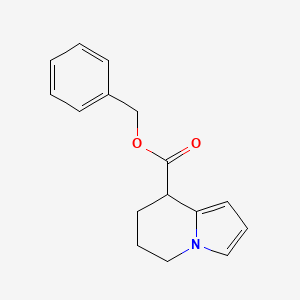

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
